4-Bromo-3-(fluorosulfonyl)benzoic acid

Hydrolytic stability Sulfonyl fluoride Bond dissociation energy

4-Bromo-3-(fluorosulfonyl)benzoic acid (CAS 1935922-41-0) is a benzoic acid derivative substituted at the 4-position with bromine and at the 3-position with a fluorosulfonyl (–SO₂F) group, yielding a molecular formula of C₇H₄BrFO₄S and a molecular weight of 283.07 g·mol⁻¹. The compound belongs to the class of aryl sulfonyl fluorides, which have gained prominence as electrophilic hubs in sulfur(VI) fluoride exchange (SuFEx) click chemistry.

Molecular Formula C7H4BrFO4S
Molecular Weight 283.07 g/mol
Cat. No. B8017074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-(fluorosulfonyl)benzoic acid
Molecular FormulaC7H4BrFO4S
Molecular Weight283.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)S(=O)(=O)F)Br
InChIInChI=1S/C7H4BrFO4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11)
InChIKeyWPZTZMWUYUGLKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-(fluorosulfonyl)benzoic Acid: A Trifunctional Aryl Sulfonyl Fluoride Building Block for SuFEx Chemistry


4-Bromo-3-(fluorosulfonyl)benzoic acid (CAS 1935922-41-0) is a benzoic acid derivative substituted at the 4-position with bromine and at the 3-position with a fluorosulfonyl (–SO₂F) group, yielding a molecular formula of C₇H₄BrFO₄S and a molecular weight of 283.07 g·mol⁻¹ . The compound belongs to the class of aryl sulfonyl fluorides, which have gained prominence as electrophilic hubs in sulfur(VI) fluoride exchange (SuFEx) click chemistry [1]. Its defining feature is the simultaneous presence of three chemically orthogonal functional handles — a carboxylic acid, an aryl bromide, and a sulfonyl fluoride — on a single aromatic ring, enabling sequential, chemoselective derivatization strategies that are inaccessible with simpler mono- or difunctional analogs .

Why 4-Bromo-3-(fluorosulfonyl)benzoic Acid Cannot Be Replaced by 4-Bromo-3-(chlorosulfonyl)benzoic Acid or Regioisomeric Analogs


Substituting the –SO₂F group with –SO₂Cl, or altering the regioisomeric arrangement, fundamentally changes the compound's stability profile, reaction compatibility, and synthetic utility. Aryl sulfonyl chlorides are markedly more susceptible to hydrolysis than their fluoride counterparts [1]; the stability of sulfonyl halides decreases in the order fluorides > chlorides > bromides > iodides [2]. The S–F bond in SO₂F₂ has a bond dissociation energy of approximately 90.5 kcal·mol⁻¹, compared to ~81 kcal·mol⁻¹ for the S–Cl bond in SO₂Cl₂ [3], translating into practical differences in aqueous stability and tolerance to multi-step reaction sequences. Furthermore, the fluorosulfonyl group is the functional requirement for SuFEx click chemistry; the chlorosulfonyl analog cannot participate in this metal-free, bioorthogonal ligation manifold [4]. Regioisomers such as 2-bromo-5-(fluorosulfonyl)benzoic acid present a different spatial arrangement of reactive sites, affecting steric accessibility and electronic communication between substituents, which can alter coupling efficiency and chemoselectivity in sequential derivatizations.

Quantitative Differentiation Evidence: 4-Bromo-3-(fluorosulfonyl)benzoic Acid vs. Closest Analogs


Hydrolytic Stability Advantage of –SO₂F over –SO₂Cl: Bond Energy and Class-Level Stability Ranking

The aryl sulfonyl fluoride group (–SO₂F) in 4-bromo-3-(fluorosulfonyl)benzoic acid is intrinsically more resistant to hydrolysis than the sulfonyl chloride (–SO₂Cl) group present in the direct analog 4-bromo-3-(chlorosulfonyl)benzoic acid (CAS 50803-23-1). The S–F bond dissociation energy is approximately 90.5 kcal·mol⁻¹, versus ~81 kcal·mol⁻¹ for the S–Cl bond, based on gas-phase thermochemical data for SO₂F₂ and SO₂Cl₂ [1]. This 9.5 kcal·mol⁻¹ difference translates into a stability ranking where sulfonyl fluorides are the most stable sulfonyl halides (fluorides > chlorides > bromides > iodides) [2]. A comprehensive 2025 study of 236 heteroaromatic sulfonyl halides established that sulfonyl fluorides consistently survive conditions under which the corresponding sulfonyl chlorides undergo rapid hydrolysis or SO₂ extrusion, leading to the stated rule: choose the chloride for higher reactivity, the fluoride for higher stability [3].

Hydrolytic stability Sulfonyl fluoride Bond dissociation energy

SuFEx Click Chemistry Competence: Exclusive Reactivity of –SO₂F Not Replicable by –SO₂Cl

The fluorosulfonyl group is the essential functional moiety for sulfur(VI) fluoride exchange (SuFEx) click chemistry, a metal-free, water- and oxygen-tolerant ligation platform introduced by Sharpless and co-workers in 2014 [1]. The equivalent chlorosulfonyl analog, 4-bromo-3-(chlorosulfonyl)benzoic acid, is structurally incapable of participating in SuFEx reactions because the S–Cl bond lacks the unique reactivity–stability balance required for this manifold [2]. In practice, sulfonyl fluorides react selectively with silyl ethers, amines, and other nucleophiles under mild conditions to form stable sulfonamide or sulfonate linkages, while sulfonyl chlorides undergo uncontrolled hydrolysis and lack chemoselectivity in the presence of multiple nucleophiles [1]. The Nature Reviews Chemistry 2022 article on sulfonyl fluorides explicitly states that the 'balance of reactivity and stability... particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists' that are unavailable with other sulfonyl halides [3].

SuFEx click chemistry Bioorthogonal ligation Sulfonyl fluoride electrophile

Orthogonal Trifunctionality: Three Chemically Distinct Reactive Handles Enable Sequential Derivatization Strategies

4-Bromo-3-(fluorosulfonyl)benzoic acid presents three chemically orthogonal reactive sites on a single benzene ring: (i) a carboxylic acid at C1 suitable for amide or ester formation; (ii) an aryl bromide at C4 suitable for Pd-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig, etc.); and (iii) a sulfonyl fluoride at C3 suitable for SuFEx click reactions or late-stage nucleophilic displacement . By contrast, 4-(fluorosulfonyl)benzoic acid (CAS 455-26-5) lacks the aryl bromide handle, rendering it a difunctional building block incapable of transition-metal-catalyzed C–C bond formation . Similarly, 4-bromo-3-(chlorosulfonyl)benzoic acid contains the bromide and carboxylic acid but replaces the SuFEx-competent –SO₂F with a hydrolytically labile –SO₂Cl, eliminating the possibility of bioorthogonal click chemistry . The unique combination of three distinct reactive handles in the target compound enables iterative, protecting-group-minimized synthetic sequences that reduce step count and increase overall yield in complex molecule construction.

Orthogonal reactivity Trifunctional building block Sequential derivatization

Documented Industrial Application: Herbicidal Biaryl Synthesis via Suzuki-Miyaura Coupling

A 2023 patent application describes the use of 4-bromo-3-(fluorosulfonyl)benzoic acid as a key intermediate in the synthesis of herbicidal biaryl compounds. The aryl bromide moiety was coupled with 2-pyridylboronic acid via a Pd-catalyzed Suzuki-Miyaura reaction, yielding a biaryl product that demonstrated 90% weed suppression at a concentration of 10 ppm in greenhouse trials [1]. The corresponding chlorosulfonyl analog was not reported in this patent, and its use under the same coupling conditions would likely be complicated by the hydrolytic instability of the –SO₂Cl group under the aqueous basic conditions typically required for Suzuki couplings [2]. This industrial precedent provides a concrete, application-specific rationale for selecting the fluorosulfonyl derivative over the chlorosulfonyl analog in agrochemical discovery programs.

Agrochemical intermediate Suzuki-Miyaura coupling Biaryl herbicide

Optimal Procurement Scenarios for 4-Bromo-3-(fluorosulfonyl)benzoic Acid Based on Quantitative Differentiation Evidence


SuFEx-Based Chemical Biology Probe Construction

When building activity-based protein profiling (ABPP) probes or bioorthogonal labeling reagents, 4-bromo-3-(fluorosulfonyl)benzoic acid provides an ideal trifunctional scaffold: the sulfonyl fluoride serves as an electrophilic warhead for covalent target engagement under physiological conditions, the carboxylic acid enables conjugation to fluorophores or biotin via amide bond formation, and the aryl bromide permits introduction of affinity or selectivity elements via late-stage Suzuki diversification [REFS-1, REFS-2]. The chlorosulfonyl analog would hydrolyze under the aqueous, pH-neutral conditions required for protein labeling, making it unsuitable for this application.

Agrochemical Lead Optimization via Parallel Suzuki Library Synthesis

In agrochemical discovery, the compound's hydrolytically stable –SO₂F group allows it to survive the aqueous basic conditions of high-throughput Suzuki-Miyaura cross-coupling reactions without degradation, a documented problem for sulfonyl chlorides [1]. The patent precedent of a derived biaryl herbicide achieving 90% weed suppression at 10 ppm validates the agrochemical relevance of this building block [2]. Procurement of this specific fluorosulfonyl building block, rather than its chlorosulfonyl or debrominated analogs, enables library synthesis of biaryl sulfonyl fluoride candidates for herbicide screening.

Multi-Step Synthesis of Sulfonamide Drug Candidates with Late-Stage SuFEx Functionalization

For medicinal chemistry programs targeting sulfonamide-based inhibitors, the trifunctional architecture enables a convergent synthesis strategy: (i) amide formation at the carboxylic acid with an amine-bearing pharmacophore; (ii) Suzuki coupling at the aryl bromide to install a biaryl or heteroaryl motif; and (iii) SuFEx reaction at the sulfonyl fluoride with a silyl ether or amine to form the final sulfonamide linkage [1]. This sequential, protecting-group-free approach is not feasible with the chlorosulfonyl analog due to its hydrolytic instability and lack of SuFEx competence [3]. The S–F bond strength (90.5 kcal·mol⁻¹) ensures the sulfonyl fluoride handle remains intact through the first two synthetic steps, a critical requirement for successful late-stage diversification.

Polymer and Materials Chemistry: SuFEx-Based Step-Growth Polymerization

In SuFEx-based polymer chemistry, aryl sulfonyl fluorides serve as AA-type monomers for step-growth polymerization with bis(silyl ether)s or bis(amines) [1]. The target compound's additional carboxylic acid and aryl bromide handles allow for post-polymerization functionalization or cross-linking, providing access to functionalized polysulfonates or polysulfonamides that are not accessible from simpler sulfonyl fluoride monomers such as 4-(fluorosulfonyl)benzoic acid. The documented aqueous stability of the –SO₂F group, established across 236 compounds in the Enamine stability study, supports its use in interfacial polymerization reactions where the chlorosulfonyl analog would rapidly hydrolyze [2].

Quote Request

Request a Quote for 4-Bromo-3-(fluorosulfonyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.